[2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol

Lipophilicity Medicinal Chemistry Drug-likeness

Medicinal chemists frequently encounter lead series requiring lipophilicity modulation without added steric bulk. Generic substitution with positional isomers of trifluoromethyl chromanes often introduces unpredictable electronic and steric effects, leading to failed reactions or skewed structure-activity relationships. This specific C2-CF3 chromane-3-methanol building block eliminates that risk. - Delivers a high predicted LogP (>1.5) essential for CNS-penetrant lead design, outperforming the non-fluorinated parent scaffold. - Offers a differentiated hydrogen bond donor profile (predicted lower pKa of the 3-hydroxymethyl group) for probing enzymatic active sites with strong hydrogen bond acceptor motifs. - Backed by published synthetic routes, de-risking initial scale-up for process development teams.

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
Cat. No. B13241059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol
Molecular FormulaC11H11F3O2
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC=CC=C21)C(F)(F)F)CO
InChIInChI=1S/C11H11F3O2/c12-11(13,14)10-8(6-15)5-7-3-1-2-4-9(7)16-10/h1-4,8,10,15H,5-6H2
InChIKeyANZAULJOYFYKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(Trifluoromethyl)benzopyran Methanol


[2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol (CAS 2060036-24-8) is a synthetic small molecule belonging to the benzopyran (chromane) class, characterized by a trifluoromethyl (-CF3) substituent at the C2 position and a hydroxymethyl (-CH2OH) group at the C3 position . This compound functions primarily as a versatile research intermediate or a lipophilic building block for medicinal chemistry programs [1]. Its core structure is a privileged scaffold in drug discovery, with the strategic placement of the -CF3 group designed to modulate physicochemical properties such as lipophilicity and metabolic stability without significantly increasing steric bulk compared to a methyl analog.

Benzopyran scaffold for medicinal chemistry programs
C2 trifluoromethyl group modulates lipophilicity and metabolic stability
C3 hydroxymethyl handle enables further derivatization
Class-level evidence supports ADME property research context

Why This Compound Cannot Be Replaced by Generic Analogs


The specific placement of the -CF3 group on the chromane ring is not trivial; it creates a differentiated pharmacophore that is not interchangeable with unsubstituted chromane-3-methanol or other trifluoromethyl positional isomers (e.g., 6-CF3, 7-CF3 analogs). The electronic and steric environment of the 2-position -CF3 group directly adjacent to the ring oxygen profoundly influences electron distribution, reactivity, and molecular recognition, a phenomenon well-documented for regioisomers in fluorinated heterocycles [1]. Consequently, generic substitution without validated comparative biological or property-matched chemical data introduces a critical risk of procurement mismatch, leading to failed reactions or divergent lead optimization outcomes.

Regioisomer mismatch C2-CF₃ placement alters electronic environment; 6-CF₃ or 7-CF₃ analogs may not transfer reactivity or recognition.
Lipophilicity gap Non-fluorinated chromane-3-methanol may not provide comparable partition coefficient for membrane permeability studies.
Synthetic route divergence Regioisomer-specific synthetic methods may limit direct substitution; route validation required.

Quantitative Differentiation Against Close Analogs


Enhanced Lipophilicity over Parent Scaffold

The introduction of the trifluoromethyl group at the C2 position is expected to significantly increase lipophilicity compared to the unsubstituted parent compound, chroman-3-ylmethanol. This is a well-established class-level effect for -CF3 substitution. Specifically, for the 7-trifluoromethyl isomer (a close structural analog), the predicted LogP is substantially higher than the parent scaffold, indicating a critical difference in partition coefficient that impacts membrane permeability and metabolic profile .

Lipophilicity Shift
Class-level
Estimated LogP increase 2.5–3.0 units over parent scaffold
Supports lipophilicity-driven selection for membrane permeability studies
In silico prediction; experimental confirmation needed
Lipophilicity Medicinal Chemistry Drug-likeness

Regioisomeric Impact on Hydroxymethyl Acidity

The electron-withdrawing effect of the -CF3 group is position-dependent. For the target compound, the proximal C2-CF3 group exerts a distinct inductive effect on the C3-hydroxymethyl moiety compared to the distal effect in the 6-CF3 or 7-CF3 isomers. This is reflected in the predicted pKa of the alcohol group. As a direct cross-study comparison, the 7-CF3 isomer's alcohol has a predicted pKa of 14.59±0.10 , which serves as a reference. The target compound's 2-CF3 isomer, being adjacent to the ring oxygen and closer to the -CH2OH group, is predicted to have a slightly more acidic proton (lower pKa) than its 6- and 7-substituted counterparts, altering its hydrogen bond donor ability and reactivity in derivatization reactions.

Alcohol Acidity (pKa)
Cross-study
Predicted pKa lower by ~0.1–0.5 units vs 7-isomer
Context for hydrogen bond donor ability in assay design
Predicted values; empirical pKa validation recommended
Physicochemical Property Reactivity Hydrogen Bonding

Synthetic Accessibility at the C2 Position

The synthesis of 2-(trifluoromethyl)chromanes represents a specific methodological niche. A patent dedicated to the preparation of trifluoromethylated chromane compounds (including the target class) has demonstrated a method using olefins, trifluoromethyl reagents, and oxidants with good yields (up to 89% conversion in analogous cyclization reactions) [1]. This demonstrates that the 2-CF3 isomer is accessible via a dedicated, non-trivial synthetic route that is distinct from methods for synthesizing other regioisomers or the non-fluorinated parent. The availability of a published, optimized synthetic protocol for this scaffold provides a procurement and process chemistry advantage.

Synthetic Route
Class-level
Patent-based route available for 2-CF₃ chromanes
Supports process chemistry and scale-up review
Specific yields and conditions require lab validation
Synthetic Chemistry Intermediate Trifluoromethylation

Optimal Application Scenarios


Optimizing CNS Drug Candidates with Passive Permeability

The predicted high lipophilicity (LogP >>1.5) directly resulting from the C2-trifluoromethyl group, as inferred from the class-level impact on partition coefficient , makes this compound a preferred scaffold for designing CNS-penetrant leads. Researchers should select this over the non-fluorinated parent (LogP estimated ~1.0-1.5) to maximize the blood-brain barrier permeability component required for neurological targets.

Probing Hydrogen Bond-Dependent Target Engagement

The putatively lower pKa of the 3-hydroxymethyl group (<14.5), in contrast to the 7-CF3 isomer (pKa 14.59) , renders this compound a useful probe for studying hydrogen bonding patterns in enzymatic active sites. Procuring this specific 2-CF3 isomer is justified when the assay involves a strong hydrogen bond acceptor motif where a slightly more acidic donor is expected to improve binding free energy.

Utilizing a Patent-Backed Synthetic Route for Scale-Up

The existence of a dedicated patent for synthesizing 2-trifluoromethylated chromanes [1] provides a tangible advantage for process development teams. Opting for this compound over a regioisomeric analog without a published route de-risks initial scale-up activities, ensuring that the synthetic plan is based on a precedented and optimized method.

Application
Selection Property
Validation Focus
CNS penetrant lead design research
Predicted lipophilicity (LogP shift)
Permeability assay comparison vs non-fluorinated scaffold
Hydrogen bond-dependent target engagement studies
Predicted alcohol acidity (pKa context)
Binding assay comparison with regioisomers
Process chemistry scale-up
Published synthetic route
Reproducibility and yield review
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